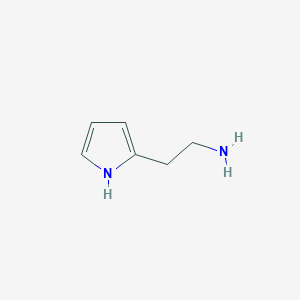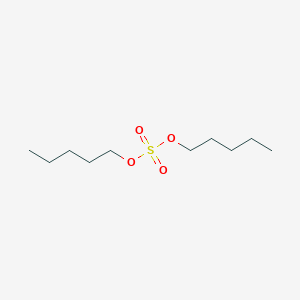
Acide 2-éthoxy-6-méthylbenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an ethoxy group (-OCH2CH3) and a methyl group (-CH3)
Applications De Recherche Scientifique
2-Ethoxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2-hydroxy-6-methylbenzoic acid. The process typically includes the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to prepare 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: Diazotization, hydrolysis, and esterification reactions are carried out using a diazotization reagent and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: The 2-hydroxy-6-methyl benzoate is methylated using dimethyl sulfate in the presence of an alkali to form 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: The 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to obtain 2-methoxy-6-methylbenzoic acid.
Industrial Production Methods
Industrial production of 2-Ethoxy-6-methylbenzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Produces quinones or carboxylic acid derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-6-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzoic acid: Lacks the methyl group on the benzene ring.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-6-methylbenzoic acid is unique due to the presence of both an ethoxy and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-ethoxy-6-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXXGQXDDJKDSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541787 |
Source


|
| Record name | 2-Ethoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90259-35-1 |
Source


|
| Record name | 2-Ethoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)







![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)





